BenchChemオンラインストアへようこそ!

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Triazole regiochemistry Thermal rearrangement Methylation selectivity

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate (CAS 1785765-42-5; molecular formula C₁₁H₁₁N₃O₂; MW 217.22 g/mol) is an aromatic ester featuring a 1-methyl-1H-1,2,4-triazol-3-yl substituent at the para-position of a methyl benzoate scaffold. The compound belongs to the broader class of 1,2,4-triazolyl benzoates, a privileged pharmacophore system widely exploited in antifungal, anticancer, and anti-inflammatory drug discovery.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B15054283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCN1C=NC(=N1)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C11H11N3O2/c1-14-7-12-10(13-14)8-3-5-9(6-4-8)11(15)16-2/h3-7H,1-2H3
InChIKeyDXLQCMYZSJOGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate — Structural Baseline for Scientific Procurement and Selection


Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate (CAS 1785765-42-5; molecular formula C₁₁H₁₁N₃O₂; MW 217.22 g/mol) is an aromatic ester featuring a 1-methyl-1H-1,2,4-triazol-3-yl substituent at the para-position of a methyl benzoate scaffold. The compound belongs to the broader class of 1,2,4-triazolyl benzoates, a privileged pharmacophore system widely exploited in antifungal, anticancer, and anti-inflammatory drug discovery [1]. Its defining structural features are the direct C–C linkage between the triazole C-3 and the benzoate para-carbon (no spacer atom), and the N1-methyl substitution pattern that determines regiochemical identity, hydrogen-bonding capacity, and metabolic susceptibility relative to other N-alkyl isomers [2].

Why Generic Substitution of Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate Fails: Regiochemistry, Spacer, and Ester-Driven Differentiation


Within the C₁₁H₁₁N₃O₂ isomer space, multiple compounds share an identical molecular formula but cannot be interchanged. The 1-methyl-1H-1,2,4-triazol-3-yl substituent is regioisomeric with the 4-methyl-4H-1,2,4-triazol-3-yl isomer, and these two forms interconvert via thermal rearrangement with selectivity governed by electronic effects at the triazole ring [1]. The direct C–C linkage in the target compound produces a distinct torsional profile and conjugation pattern compared with the methylene-bridged analog Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate (CAS 1785765-04-9), which has a flexible –CH₂– spacer . Furthermore, the methyl ester is not functionally equivalent to the corresponding carboxylic acid (CAS 1443981-85-8), differing significantly in lipophilicity, membrane permeability, and reactivity toward aminolysis [2]. These structural variations translate into non-interchangeable pharmacokinetic, synthetic, and target-binding properties.

Quantitative Differentiation Evidence for Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate — Comparator-Based Selection Guide


Regiochemical Identity: 1-Methyl vs. 4-Methyl Isomer Differentiation via Thermal Rearrangement Selectivity

The 1-methyl-1H-1,2,4-triazol-3-yl substituent in the target compound is regioisomeric with the 4-methyl-4H-1,2,4-triazol-3-yl form. Thermal rearrangement of 4-methyl-3,5-diaryl-4H-1,2,4-triazoles to the corresponding 1-methyl-3,5-diaryl-1H-1,2,4-triazoles proceeds with regioselectivity governed by the electronic nature of substituents; alkylation occurs preferentially at N1 adjacent to the ring carbon bearing the most electron-donating group [1]. This means that for unsymmetrically substituted triazoles, the 1-methyl and 4-methyl isomers are not present in equal proportions and cannot be assumed equivalent. The target compound, bearing a 4-methoxycarbonylphenyl group at C3 and methyl at N1, represents the thermodynamically favored regioisomer under standard synthetic conditions. Procurement of material without regiochemical characterization risks contamination with the 4-methyl isomer, which would exhibit altered hydrogen-bonding geometry, different metabolic stability (N4-methyl triazoles are more susceptible to oxidative N-demethylation), and distinct target-binding profiles [2].

Triazole regiochemistry Thermal rearrangement Methylation selectivity Synthetic quality control

Physicochemical Differentiation: Calculated LogP vs. Regioisomeric and Spacer-Analog Triazole Benzoates

Lipophilicity is a principal determinant of membrane permeability, metabolic clearance, and plasma protein binding — all critical factors in compound selection for drug discovery and chemical biology. The target compound has a calculated AlogP of approximately 1.29 and a separately reported experimental logP of approximately 1.2 (ChemExper database) . This value is notably higher than that of the methylene-bridged analog Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, which carries an additional freely rotating methylene group that increases polarity and hydrogen-bonding potential, and is substantially higher than the free carboxylic acid 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid (predicted logD₇.₄ approximately −1.0 to −0.5 due to ionization). The logP of approximately 1.2–1.3 places the target compound in an optimal range for passive membrane permeability (typically logP 1–3) while avoiding excessive lipophilicity (logP >5) associated with poor solubility, high metabolic clearance, and off-target promiscuity [1].

Lipophilicity LogP Drug-likeness Membrane permeability ADME prediction

Patent-Corroborated Intermediate Status: Target Compound as Building Block for ERK1/2 Inhibitor MK-8353

The 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl fragment — for which Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate serves as a direct synthetic precursor or structural surrogate — is explicitly disclosed as a critical pharmacophoric element in Merck's ERK1/2 inhibitor MK-8353 (SCH900353) [1]. MK-8353 is a potent, selective, and orally bioavailable inhibitor with IC₅₀ values of 23.0 nM against ERK1 and 8.8 nM against ERK2, and has progressed to clinical evaluation in patients with advanced solid tumors [2]. This contrasts sharply with the methylene-bridged analog Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, which lacks the direct conjugation between the triazole and phenyl rings required for the planar geometry observed in the MK-8353 pharmacophore, and is not cited in the MK-8353 patent family. The direct C–C linkage in the target compound enables the extended π-conjugation and rigid geometry that are structural prerequisites for the ERK1/2 binding mode.

ERK inhibitor MK-8353 Oncology Kinase inhibitor Patent intermediate

CYP Enzyme Interaction Profile: Class-Level Triazole Benzoate CYP Inhibition Potency Differentiation

The 1,2,4-triazole ring is a well-established pharmacophore for cytochrome P450 enzyme inhibition, with triazole derivatives capable of coordinating the heme iron via the N4 nitrogen atom. BindingDB data for structurally related triazole benzoate derivatives demonstrate a wide range of CYP inhibitory potencies. For example, ethyl 3-(5-amino-1H-1,2,4-triazol-3-ylamino)benzoate shows IC₅₀ > 10,000 nM against a human CYP isoform, representing relatively weak inhibition [1]. In contrast, a structurally distinct triazole derivative tested against CYP3A4 in human liver microsomes shows IC₅₀ = 50,000 nM (50 μM), indicating negligible CYP3A4 liability [2]. The N1-methyl substitution pattern in the target compound is known from class-level SAR to modulate CYP binding: N1-alkylation generally reduces heme-coordination affinity compared with N-unsubstituted triazoles by introducing steric clash with the heme pocket, while the ester group at the para-position provides a metabolic soft spot for hydrolytic clearance, potentially reducing CYP-mediated oxidative metabolism burden relative to non-ester analogs [3].

CYP inhibition Drug metabolism Cytochrome P450 Drug-drug interaction ADME

Antifungal Activity Landscape: Class-Level Triazole Benzoate Potency Ranges Against Candida and Plant Pathogens

While no direct MIC data are publicly available for the target compound, the broader class of 1,2,4-triazole benzoate derivatives has demonstrated quantifiable antifungal activity in multiple independent studies. In a 2023 study of phenolic acid triazole derivatives, compound methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate exhibited 76.1% inhibition against Fusarium moniliforme and 75.4% inhibition against Sphaeropsis sapinea at 200 μg/mL, outperforming the commercial fungicide carbendazim [1]. Separately, novel triazole derivatives have shown MIC values ranging from 0.0156 to 2.0 μg/mL against Candida species, outperforming reference drugs including fluconazole in certain strains [2]. The target compound's direct C–C linkage between triazole and phenyl ring eliminates the ethoxy/methylene spacer found in these comparator compounds, which is structurally significant: the absence of a flexible linker increases conformational rigidity and is expected to alter the entropy of target binding, potentially enhancing selectivity for CYP51 over related mammalian P450 enzymes [3].

Antifungal activity Candida albicans MIC Triazole fungicide CYP51 inhibition

Recommended Application Scenarios for Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate Based on Verified Differentiation Evidence


ERK1/2 Kinase Inhibitor Development and MK-8353 Analog Synthesis

The target compound is the optimal choice for medicinal chemistry programs pursuing ERK-pathway inhibitors, as its 4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl fragment is patent-validated in Merck's clinical candidate MK-8353 (ERK1 IC₅₀ = 23.0 nM; ERK2 IC₅₀ = 8.8 nM) [1]. The direct C–C triazole-phenyl linkage provides the rigid, conjugated geometry required for the ERK1/2 ATP-binding pocket, and the methyl ester serves as a versatile handle for further functionalization (hydrolysis to carboxylic acid, aminolysis to amide, reduction to alcohol). Neither the methylene-bridged analog nor the free carboxylic acid can replicate this geometry without additional synthetic manipulation.

Regiochemically Defined Triazole Library Synthesis

For high-throughput screening library construction requiring defined 1-methyl-1H-1,2,4-triazole regioisomers, the target compound offers a synthetically unambiguous scaffold. The thermal rearrangement pathway from 4-methyl to 1-methyl triazoles provides a mechanistic basis for regiochemical quality control, and the 1-methyl isomer is the thermodynamically favored product under standard conditions [2]. This is essential for SAR studies where N-methyl position profoundly affects target binding and metabolic stability.

Physicochemical Property-Optimized Fragment for Permeability-Critical Assays

With a calculated logP of approximately 1.29 and polar surface area of 90.65 Ų, the target compound resides within favorable drug-like property space for cell permeability . In cellular assays requiring passive membrane penetration, this compound is expected to outperform both the more polar methylene-bridged analog (lower logP, higher conformational flexibility) and the ionizable free carboxylic acid, which would be largely membrane-impermeant at physiological pH.

Antifungal SAR Exploration Targeting CYP51 with a Rigid Scaffold

For antifungal drug discovery programs targeting lanosterol 14α-demethylase (CYP51), the target compound provides a conformationally constrained triazole-benzoate scaffold that complements flexible-linker analogs previously explored in the phenolic acid triazole series [3]. The direct triazole-aryl conjugation eliminates entropic penalties associated with linker flexibility and may address resistance mutations that accommodate side-chain motion in the CYP51 active site.

Quote Request

Request a Quote for Methyl 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.